molecular formula C23H20Cl2N2O5 B12491216 Methyl 5-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Methyl 5-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12491216
M. Wt: 475.3 g/mol
InChI Key: PFUAKAWASYIXEB-UHFFFAOYSA-N
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Description

METHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE: This compound is characterized by its unique structure, which includes a furan ring, a morpholine ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be summarized as follows:

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using reagents like dichlorobenzene.

    Amidation Reaction: The furan ring is then subjected to an amidation reaction to introduce the furan-amido group.

    Formation of the Morpholine Ring: The morpholine ring is synthesized separately and then coupled with the furan-amido intermediate.

    Esterification: The final step involves the esterification of the benzoate group with the morpholine-furan-amido intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

METHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of METHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-(2,5-DICHLOROPHENYL)-2-FUROATE: Shares the dichlorophenyl and furan groups but lacks the morpholine and benzoate ester groups.

    5-(2-CHLOROPHENYL)FURAN-2-CARBOXYLIC ACID METHYL ESTER: Similar furan and phenyl groups but with different substitution patterns.

    5-(3-CHLOROPHENYL)FURAN-2-CARBOXYLIC ACID METHYL ESTER: Similar structure with a different position of the chlorine atom.

Uniqueness

METHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and benzoate ester group differentiates it from other similar compounds, potentially enhancing its reactivity and application potential.

Properties

Molecular Formula

C23H20Cl2N2O5

Molecular Weight

475.3 g/mol

IUPAC Name

methyl 5-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H20Cl2N2O5/c1-30-23(29)17-13-15(3-5-19(17)27-8-10-31-11-9-27)26-22(28)21-7-6-20(32-21)16-12-14(24)2-4-18(16)25/h2-7,12-13H,8-11H2,1H3,(H,26,28)

InChI Key

PFUAKAWASYIXEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)N4CCOCC4

Origin of Product

United States

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